1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound with the molecular formula C21H23BrN4O2 and a molecular weight of 443345 This compound is known for its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the Bromopyrimidine Intermediate: The synthesis begins with the bromination of pyrimidine to form 5-bromopyrimidine. This step is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Attachment of the Piperidine Ring: The next step involves the reaction of 5-bromopyrimidine with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-bromopyrimidine intermediate.
Formation of the Indole Derivative: The indole derivative is synthesized separately by reacting indole with a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Coupling Reaction: The final step involves the coupling of the piperidinyl-bromopyrimidine intermediate with the indole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in new compounds with different functional groups.
Scientific Research Applications
1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Chemical Biology: The compound can be used as a probe to study protein-ligand interactions and other biochemical phenomena.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
- 1-(5-Bromopyridin-3-yl)methanamine
Uniqueness
1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one stands out due to its unique combination of a bromopyrimidine moiety, a piperidine ring, and an indole group This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c1-25-13-16(18-4-2-3-5-19(18)25)10-20(27)26-8-6-15(7-9-26)14-28-21-23-11-17(22)12-24-21/h2-5,11-13,15H,6-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPKDRUBZUXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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